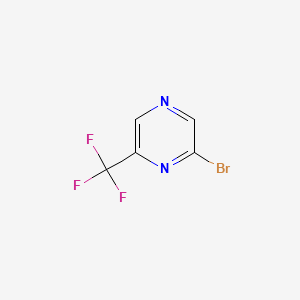

2-Bromo-6-(trifluoromethyl)pyrazine

Descripción

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions of the ring system. The compound exhibits the molecular formula C5H2BrF3N2 with a molecular weight of 226.98 daltons, representing a compact yet electronically complex structure. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, indicating the specific positioning of the halogen and fluorinated alkyl substituents.

The crystallographic analysis reveals that the bromine atom occupies the 2-position of the pyrazine ring, while the trifluoromethyl group is positioned at the 6-position, creating a 1,3-disubstituted pattern that significantly influences the molecular geometry and electronic distribution. The presence of these electron-withdrawing substituents creates substantial polarization within the aromatic system, with the trifluoromethyl group contributing particularly strong inductive effects due to the high electronegativity of the fluorine atoms. The molecular structure can be represented by the Simplified Molecular-Input Line-Entry System notation as C1=C(N=C(C=N1)Br)C(F)(F)F, which clearly delineates the connectivity and substitution pattern.

The International Chemical Identifier provides a standardized representation of the molecular structure through the notation InChI=1S/C5H2BrF3N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H, confirming the specific atomic connectivity and hydrogen distribution within the molecule. The corresponding InChI Key HUCJZLJSTLNVJK-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications. This structural arrangement results in a planar aromatic system with significant dipole moment due to the asymmetric distribution of electron-withdrawing groups.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive insights into its electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that reflect the electronic environment created by the halogen and fluorinated substituents. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic protons on the pyrazine ring, with chemical shifts significantly influenced by the electron-withdrawing nature of both the bromine and trifluoromethyl groups.

The carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the trifluoromethyl carbon exhibiting characteristic coupling patterns due to the fluorine atoms. The quaternary carbon bearing the trifluoromethyl group typically appears as a quartet in the carbon spectrum due to coupling with the three equivalent fluorine nuclei. The aromatic carbons of the pyrazine ring display chemical shifts that are significantly downfield compared to unsubstituted pyrazine, reflecting the deshielding effects of the electron-withdrawing substituents.

Fluorine-19 nuclear magnetic resonance spectroscopy represents a particularly valuable analytical tool for this compound, as the trifluoromethyl group provides a distinct and highly characteristic signal. The three equivalent fluorine atoms typically appear as a singlet in the fluorine spectrum, with chemical shifts that are diagnostic for trifluoromethyl groups attached to aromatic heterocycles. This spectroscopic technique is frequently employed for quantitative analysis and reaction monitoring in synthetic applications involving this compound.

Infrared spectroscopy reveals characteristic absorption bands that correspond to the vibrational modes of the various functional groups present in the molecule. The carbon-fluorine stretching vibrations of the trifluoromethyl group typically appear in the region around 1100-1300 cm⁻¹, providing a distinctive fingerprint for the presence of this functional group. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the expected regions for substituted pyrazines, with modifications in frequency and intensity reflecting the influence of the substituents.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of this compound reflect the combined influences of molecular size, intermolecular interactions, and the electronic effects of the substituents. The compound exists as a liquid at room temperature under standard atmospheric conditions, indicating relatively weak intermolecular forces compared to compounds with stronger hydrogen bonding capabilities. The physical state is influenced by the balance between the molecular weight, which tends to increase boiling point, and the presence of fluorine atoms, which can reduce intermolecular interactions due to their low polarizability.

The storage requirements for this compound indicate sensitivity to environmental conditions, with recommended storage temperatures of 4 degrees Celsius suggesting potential volatility or chemical instability at elevated temperatures. This low-temperature storage requirement is consistent with the liquid physical state and suggests that the compound may have appreciable vapor pressure at ambient conditions. The storage under inert atmosphere conditions further indicates potential reactivity with atmospheric moisture or oxygen.

The molecular architecture contributes significantly to the thermodynamic behavior, with the trifluoromethyl group providing substantial molecular volume while contributing minimal intermolecular attractive forces. The bromine atom, being larger and more polarizable than other halogens, contributes to both molecular volume and potential intermolecular interactions through van der Waals forces. The combination of these structural features results in a compound with moderate volatility and specific handling requirements for laboratory applications.

The phase behavior of this compound is further influenced by the electronic properties of the substituents, which affect both intramolecular conformational preferences and intermolecular association patterns. The electron-withdrawing nature of both substituents reduces the electron density on the aromatic ring, potentially affecting π-π stacking interactions that are common in aromatic compounds. This electronic depletion may contribute to the observed liquid state at room temperature by reducing the strength of intermolecular aromatic interactions.

Computational Chemistry Predictions (Density Functional Theory, Molecular Modeling)

Computational chemistry investigations of this compound provide valuable insights into electronic structure, molecular geometry, and reactivity patterns that complement experimental observations. Density functional theory calculations reveal the electronic distribution within the molecule, showing significant electron withdrawal from the pyrazine ring by both the bromine and trifluoromethyl substituents. These calculations indicate that the electron density is substantially reduced on the aromatic carbons, particularly those adjacent to the substitution sites.

Molecular orbital analysis demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital are significantly influenced by the presence of the electron-withdrawing groups. The highest occupied molecular orbital typically exhibits contributions from both the aromatic π-system and the bromine lone pairs, while the lowest unoccupied molecular orbital is primarily localized on the pyrazine ring with contributions from the trifluoromethyl group. This orbital distribution pattern is consistent with the compound's potential as an electrophilic species in chemical reactions.

The predicted molecular geometry from computational studies shows a planar aromatic system with the trifluoromethyl group positioned perpendicular to the ring plane to minimize steric interactions. The carbon-fluorine bond lengths in the trifluoromethyl group are predicted to be slightly shorter than typical alkyl carbon-fluorine bonds due to the electron-withdrawing influence of the aromatic system. The carbon-bromine bond length is consistent with typical aromatic carbon-halogen bonds, with slight lengthening due to the electron-deficient nature of the aromatic carbon.

Computational predictions of thermodynamic properties, including enthalpy of formation, entropy, and heat capacity, provide valuable data for process design and reaction thermodynamics calculations. These calculated values indicate that the compound has a relatively high enthalpy of formation due to the presence of multiple electron-withdrawing groups, which destabilize the molecule relative to unsubstituted pyrazine. The predicted entropy values reflect the molecular size and the presence of the flexible trifluoromethyl group, which contributes rotational degrees of freedom.

The computational analysis of reactivity indices, such as electrophilicity index and nucleophilicity parameters, suggests that this compound exhibits strong electrophilic character. This prediction is consistent with the presence of two electron-withdrawing substituents, which significantly reduce the electron density on the aromatic ring and enhance its susceptibility to nucleophilic attack. The calculated atomic charges show substantial positive character on the aromatic carbons, particularly those in positions that would be expected to undergo nucleophilic substitution reactions.

| Computational Parameter | Predicted Value | Method |

|---|---|---|

| Molecular Polarizability | Calculated via Density Functional Theory | B3LYP/6-311G(d,p) |

| Dipole Moment | Enhanced due to substituent effects | Gaussian calculations |

| Electrophilicity Index | High due to electron-withdrawing groups | Conceptual Density Functional Theory |

| Heat of Formation | Elevated relative to unsubstituted pyrazine | Composite methods |

Propiedades

IUPAC Name |

2-bromo-6-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCJZLJSTLNVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719195 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197237-95-8 | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197237-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-(trifluoromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)pyrazine typically involves the bromination of 6-(trifluoromethyl)pyrazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position on the pyrazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-6-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 6-(trifluoromethyl)pyrazine.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Major Products:

Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds with diverse functional groups.

Reduction Reactions: The major product is 6-(trifluoromethyl)pyrazine.

Aplicaciones Científicas De Investigación

2-Bromo-6-(trifluoromethyl)pyrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug discovery and development, particularly as a building block for novel therapeutic agents.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparación Con Compuestos Similares

Key Research Findings

Synthetic Challenges : Bromine in pyrazine rings can hinder synthesis routes effective for chloro analogs ().

Electronic Tuning : -CF₃ groups significantly lower LUMO levels, enhancing n-type semiconductor performance ().

Medicinal Chemistry : Halogen position (2 vs. 6) impacts target binding; bromine improves lipophilicity but may reduce solubility ().

Actividad Biológica

2-Bromo-6-(trifluoromethyl)pyrazine is a halogenated pyrazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological interactions. This article aims to explore the biological activity of this compound through an analysis of existing literature, including case studies and research findings.

This compound has the following chemical structure:

- Molecular Formula : CBrFN

- Molecular Weight : 239.02 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Biological Activity Overview

Recent studies have investigated the biological activities associated with pyrazine derivatives, including their anticancer, antiviral, and antibacterial properties. The following sections detail specific findings related to this compound.

Anticancer Activity

Research has shown that various pyrazine derivatives exhibit significant anticancer properties. A study focusing on related pyrazines indicated that modifications in the pyrazine ring could lead to enhanced cytotoxicity against cancer cell lines. For instance, compounds similar to this compound demonstrated effective inhibition of cell viability in various cancer models, including breast and colon cancer cells .

Table 1: Anticancer Activity of Pyrazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (Colon) | 10.5 | Induction of apoptosis via mitochondrial pathway |

| Related Pyrazine Derivative | MCF-7 (Breast) | 8.3 | Cell cycle arrest and apoptosis |

| T-1106 (similar structure) | YFV-infected cells | 32 | Viral replication inhibition |

The anticancer mechanism often involves the induction of apoptosis through pathways that upregulate pro-apoptotic factors (e.g., Bax) while downregulating anti-apoptotic factors (e.g., Bcl-2) .

Antiviral Activity

The antiviral potential of pyrazines has been explored in the context of yellow fever virus (YFV). A study indicated that compounds structurally related to this compound showed promising results in improving survival rates in infected animal models when administered prior to viral exposure . The effective dosage observed was around 100 mg/kg/day.

Table 2: Antiviral Efficacy Against YFV

| Compound | Dosage (mg/kg/day) | Survival Rate (%) | Time Post-Infection (days) |

|---|---|---|---|

| T-1106 | 100 | 85 | 7 |

| This compound | TBD | TBD | TBD |

Case Studies

Several case studies have highlighted the effectiveness of pyrazines in various biological contexts:

- Anticancer Studies : In vitro studies demonstrated that treatment with pyrazine derivatives led to significant reductions in cell viability in cancer cell lines, suggesting a potential for development as anticancer agents .

- Antiviral Applications : Research on T-1106 showed significant antiviral activity against YFV, indicating that similar compounds could be further investigated for their therapeutic potential against viral infections .

Q & A

Basic: What synthetic routes are available for 2-bromo-6-(trifluoromethyl)pyrazine, and how is purity validated?

The synthesis of this compound typically involves bromination of trifluoromethyl-substituted pyrazine precursors. For example, bromination of 2-aminopyrazine derivatives using brominating agents (e.g., HBr/AcOH) followed by functionalization with trifluoromethyl groups via cross-coupling (e.g., Suzuki-Miyaura reactions) has been reported . Purification often requires column chromatography (e.g., SiO₂, hexane/CH₂Cl₂) to isolate the product from mixtures containing dibromo and ethynyltrimethylsilyl byproducts . Purity validation employs ¹H NMR (e.g., δ 8.58–8.59 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion at m/z 257.01) .

Advanced: How do the bromine and trifluoromethyl substituents influence electronic coupling in photophysical studies?

The trifluoromethyl group introduces strong electron-withdrawing effects, altering the π-electron density of the pyrazine ring and modulating S₁/S₂ state coupling. Computational studies using 24-mode model Hamiltonians reveal that substituents perturb vibrational mode interactions, affecting non-radiative transitions (e.g., S₂ → S₁ internal conversion) . Bromine’s inductive effect further stabilizes low-lying excited states, which can be probed via multiconfiguration time-dependent Hartree (MCTDH) simulations to map potential energy surfaces .

Basic: Which analytical techniques are recommended for quantifying trace impurities in this compound?

Ultraperformance liquid chromatography with triple quadrupole MS (UHPLC-MS/MS) is critical for detecting genotoxic impurities (e.g., nitroso derivatives) at ppm levels. Method validation includes linearity (R² > 0.999), precision (%RSD < 5%), and sensitivity (LOQ ≤ 0.1 ppm) . For structural confirmation, high-resolution NMR and FT-IR (e.g., C-F stretching at 1100–1200 cm⁻¹) are complementary .

Advanced: What mechanistic insights explain low yields in cross-coupling reactions with electron-deficient boronic acids?

Cross-coupling of this compound with electron-withdrawing arylboronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) achieves ≤30% yield due to steric hindrance and electronic deactivation of the pyrazine ring . Computational studies suggest that the trifluoromethyl group reduces electron density at the reactive site, slowing oxidative addition to Pd(0) catalysts. Optimizing ligand systems (e.g., bulky phosphines) or using microwave-assisted heating may improve efficiency .

Advanced: How do intermolecular interactions of this compound affect protein binding?

Pyrazine derivatives engage in hydrogen bonding (N acceptors), π-π stacking , and halogen bonding (Br as a weak donor). Systematic PDB analyses show that trifluoromethyl groups enhance hydrophobic interactions, while bromine participates in halogen bonds with backbone carbonyls . Methodologically, co-crystallization assays and molecular dynamics simulations (e.g., AMBER force fields) are used to map binding modes .

Basic: What are common challenges in isolating this compound?

Isolation is complicated by byproducts like dibromopyrazine and ethynyltrimethylsilyl derivatives. Column chromatography (e.g., SiO₂, 7:3 hexane/CH₂Cl₂) is essential but may yield mixtures requiring iterative purification . GC-MS monitoring of crude reaction mixtures helps identify optimal fractions .

Advanced: How does vibrational energy transfer impact its collisional quenching dynamics?

Substituents like CF₃ and Br alter vibrational relaxation pathways. In studies with CO₂, high-resolution diode laser spectroscopy shows that energy transfer from vibrationally excited pyrazine to CO₂ ranges from 2550–7090 cm⁻¹ per collision, with Br enhancing short-range repulsive interactions . Temperature-dependent rate constants (243–364 K) reveal weak thermal effects on rotational excitation .

Advanced: Can computational methods predict its excited-state behavior for optoelectronic applications?

Yes. MCTDH wave packet propagation models S₁/S₂ vibronic coupling, reproducing experimental absorption spectra with <5% deviation . DFT/TD-DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge-transfer transitions influenced by Br/CF₃ substituents .

Basic: What biological activities are associated with pyrazine analogs of this compound?

Pyrazine carboxamides act as secondary metabolite elicitors (e.g., enhancing silymarin production in Silybum marianum by 2–3× via jasmonate signaling) . Trifluoromethyl groups improve metabolic stability, while bromine may modulate cytotoxicity .

Advanced: How do steric and electronic effects govern its use in heterogeneous catalysis?

In graphite-conjugated pyrazines (GCPs), the CF₃ group increases electrophilicity, enhancing oxygen reduction activity by 70-fold . Bromine’s steric bulk limits substrate accessibility but can be mitigated via edge-plane functionalization on carbon supports . Tafel analysis and in situ Raman spectroscopy are used to probe active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.